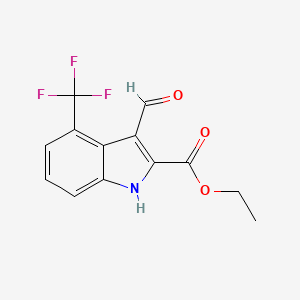

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-7(6-18)10-8(13(14,15)16)4-3-5-9(10)17-11/h3-6,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGVKAZEVVVKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the formyl and trifluoromethyl groups. The ethyl ester group is usually introduced in the final steps of the synthesis. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is a complex organic compound from the indole family, characterized by trifluoromethyl and formyl groups at specific positions on the indole ring. It has a molecular weight of approximately 295.22 g/mol. Due to its structural features and biological activity, this compound has applications in pharmaceutical development and scientific research.

Structural Comparison with Other Indole Derivatives

This compound stands out due to its specific combination of functional groups and potential biological applications, particularly in antiviral research. Its unique trifluoromethyl substitution offers distinct electronic properties that may enhance its pharmacological profile compared to other indole derivatives.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | Similar structure but different substitution pattern | Potentially different biological activity profiles |

| Indole-2-carboxylic acid derivatives | General class of compounds | Varied biological activities depending on substitutions |

| Trifluoroacetophenone | Contains trifluoro groups but lacks indole structure | Focused on different applications in material science |

| Indole derivatives with halogen substituents | Halogenated variants | Often exhibit enhanced reactivity or selectivity |

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous indole derivatives:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate | 110768-19-9 | -CHO (3), -CF₃ (4), -COOEt (2) | C₁₃H₁₀F₃NO₃ | 285.22 | Electrophilic formyl, lipophilic -CF₃ |

| Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | 1098340-27-2 | -COOMe (2), -CF₃ (4) | C₁₁H₈F₃NO₂ | 259.19 | Lacks formyl; methyl ester |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | 348-32-3 | -F (4), -COOEt (2) | C₁₁H₁₀FNO₂ | 207.20 | Smaller halogen (-F); lower molecular weight |

| Ethyl 5-methylindole-2-carboxylate | 16382-15-3 | -CH₃ (5), -COOEt (2) | C₁₂H₁₃NO₂ | 203.24 | Electron-donating methyl; no -CF₃ |

| Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | 415918-12-6 | -CF₃ (6), -COOMe (3) | C₁₁H₈F₃NO₂ | 259.19 | -CF₃ at position 6; ester at position 3 |

Key Observations :

- Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at positions 4 and 5 of the indole ring. This contrasts with methyl or fluoro substituents, which have milder electronic impacts .

- Reactivity : The formyl group at position 3 in the target compound enables condensation reactions (e.g., with amines or thiols) to form Schiff bases or heterocyclic derivatives, a feature absent in compounds like Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate .

Physicochemical Properties

| Property | This compound | Ethyl 4-fluoro-1H-indole-2-carboxylate | Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~1.9 | ~2.5 |

| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar solvents | Similar to target compound |

| Hydrogen Bonding Capacity | 2 acceptors (formyl, ester) | 1 acceptor (ester) | 1 acceptor (ester) |

Analysis :

- The target compound’s higher LogP (2.8 vs. 1.9 for the fluoro analog) reflects enhanced lipophilicity due to -CF₃, favoring membrane permeability in biological systems .

Biological Activity

Ethyl 3-formyl-4-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the indole family and features a trifluoromethyl group and a formyl group at specific positions on the indole ring. The molecular formula is C12H10F3N1O3, with a molecular weight of approximately 295.22 g/mol. The structure enhances its solubility and reactivity, making it a valuable building block in organic synthesis.

The synthesis typically involves multi-step organic reactions, including the introduction of the trifluoromethyl group and the formation of the indole framework. Various methods have been reported for its synthesis, often utilizing reagents that facilitate the formation of the desired functional groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown promising results in inhibiting HIV integrase, a critical enzyme for viral replication. Compounds with similar structures have demonstrated significant inhibitory effects against HIV integrase, suggesting that this compound may exhibit comparable properties .

Table 1: Comparison of Integrase Inhibition Activities

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibits strand transfer activity |

| Indole-2-carboxylic acid derivative | 0.13 | Binds to Mg²⁺ ions in integrase active site |

| Curcumin analogues | Varies | Microtubule destabilization |

Anticancer Activity

In addition to antiviral properties, this compound has been investigated for its anticancer activities. Preliminary evaluations suggest that it may induce apoptosis in cancer cells by enhancing caspase-3 activity and altering cell cycle dynamics. For example, studies on breast cancer cell lines (MDA-MB-231) have shown morphological changes and increased apoptosis markers upon treatment with similar indole derivatives .

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In vitro studies indicated that treatment with this compound resulted in:

- Increased caspase-3 activity : Enhanced by 1.33–1.57 times at concentrations of 10 μM.

- Morphological changes : Indicating potential apoptotic processes.

Research Findings

Numerous studies have explored the biological activities associated with this compound:

- Antiviral Activity : Computational docking studies suggest strong binding affinities with viral proteins, particularly HIV integrase, indicating potential as an antiviral drug lead .

- Anticancer Activity : Indole derivatives have been shown to inhibit growth across various cancer types, including lung and breast cancers .

- Mechanistic Insights : Structural modifications at different positions on the indole core have been linked to enhanced biological activity through improved interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.